
(5-Nitroisoquinolin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Nitroisoquinolin-6-yl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The presence of a nitro group at the 5-position and a methanol group at the 6-position of the isoquinoline ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitroisoquinolin-6-yl)methanol typically involves the nitration of isoquinoline followed by reduction and subsequent functionalization. One common method includes:
Nitration: Isoquinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Functionalization: The amino group is then converted to a hydroxymethyl group through a series of reactions involving diazotization and subsequent reduction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: 5-Nitroisoquinoline-6-carboxylic acid.
Reduction: 5-Aminoisoquinolin-6-yl)methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
(5-Nitroisoquinolin-6-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (5-Nitroisoquinolin-6-yl)methanol largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
相似化合物的比较
Isoquinoline: The parent compound without the nitro and hydroxymethyl groups.
5-Nitroisoquinoline: Lacks the hydroxymethyl group.
6-Hydroxyisoquinoline: Lacks the nitro group.
Uniqueness: (5-Nitroisoquinolin-6-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
(5-nitroisoquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-11-4-3-9(7)10(8)12(14)15/h1-5,13H,6H2 |
InChI 键 |
QOLHRMNQLULIJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


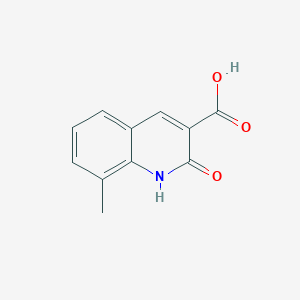

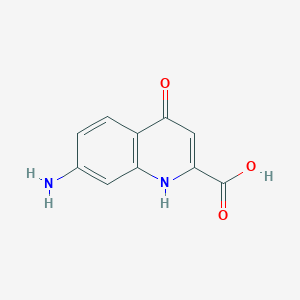
![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)
![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)




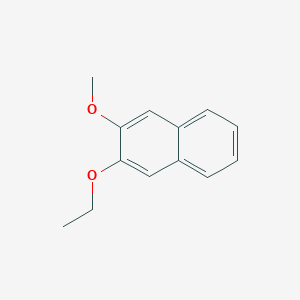
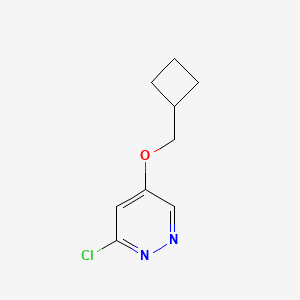
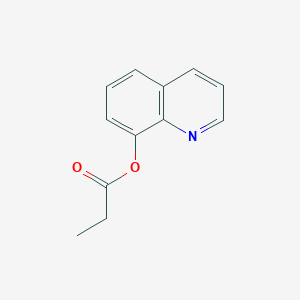

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)
